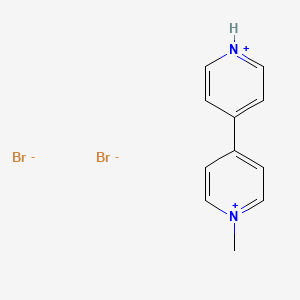

1-Methyl-4,4'-bipyridin-1-ium dibromide

Description

1-Methyl-4,4'-bipyridin-1-ium dibromide is a bipyridinium salt characterized by a methyl group substituent on one nitrogen atom of the 4,4'-bipyridinium core and bromide counterions. Bipyridinium derivatives are widely studied for their electrochemical behavior, π-π stacking interactions, and applications in catalysis and materials science .

Properties

CAS No. |

36708-32-4 |

|---|---|

Molecular Formula |

C11H12Br2N2 |

Molecular Weight |

332.03 g/mol |

IUPAC Name |

1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |

InChI |

InChI=1S/C11H11N2.2BrH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 |

InChI Key |

LXKJQKXIEXVRHQ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-4,4’-bipyridin-1-ium dibromide typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include heating the solvent to reflux and stirring for several days to achieve the desired product . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Methyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The major products formed from these reactions are often conjugated oligomers containing multiple aromatic or heterocyclic residues .

Scientific Research Applications

1-Methyl-4,4’-bipyridin-1-ium dibromide has numerous scientific research applications. In chemistry, it is used as a building block in the synthesis of conjugated oligomers and polymers . In the medical field, it may be explored for its electrochemical properties and potential therapeutic uses . In industry, it is used in the construction of supramolecular complexes and electrochromic devices .

Mechanism of Action

The mechanism of action of 1-Methyl-4,4’-bipyridin-1-ium dibromide involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which are accompanied by dramatic changes in its UV-vis absorption spectra . These changes are highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to undergo redox processes and interact with other molecules in supramolecular systems .

Comparison with Similar Compounds

Counterion Effects

The choice of counterion significantly influences crystal packing and intermolecular interactions. For example:

- 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (CAS 106867-97-4): Forms columnar stacks in the [001] direction due to the small bromide ion, enabling close C⋯C contacts (3.493 Å) and intercolumnar C–H⋯N hydrogen bonds. In contrast, its PF₆⁻ analog lacks columnar stacking due to the larger anion size, adopting a zigzag ribbon arrangement instead .

- 1-Methyl-4,4'-bipyridinium iodide : Exhibits catalytic activity in oxaloacetate production, where the iodide counterion may influence solubility and lone-pair interactions at the nitrogen center .

Table 1: Counterion-Dependent Structural Properties

Substituent Effects

Alkyl chain length and bridging groups modulate solubility, electrochemical properties, and applications:

- 1,1′-Diheptyl-4,4′-bipyridinium dibromide (CAS 6159-05-3): Long alkyl chains enhance lipophilicity, making it suitable for electrochromic materials. The heptyl groups stabilize radical species in redox processes .

- 1,1′-Methylenebis(4,4′-bipyridinium) dibromide: The methylene bridge creates a chevron-shaped cation, enabling unique columnar packing and hydrogen-bonding networks absent in mono-substituted analogs .

Table 2: Substituent-Dependent Properties

Structural and Functional Comparisons

Crystallographic Parameters :

- Reactivity: Methyl-substituted bipyridinium salts promote pyruvate enolization via lone-pair interactions, while bulkier derivatives (e.g., diheptyl) prioritize electrochemical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.